3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound that features both isoindoline and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the isoindoline core, followed by the introduction of the thiazole moiety and the final coupling with the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicinal chemistry, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-dimethylpropanoate
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide apart from similar compounds is its unique combination of isoindoline and thiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N4O5S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16N4O5S2/c25-17(9-11-24-18(26)15-3-1-2-4-16(15)19(24)27)22-13-5-7-14(8-6-13)31(28,29)23-20-21-10-12-30-20/h1-8,10,12H,9,11H2,(H,21,23)(H,22,25) |
InChI Key |
GDCXNNQBPRYMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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